1-(4-Chlorophenyl)prop-2-en-1-yl diethyl phosphate
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Overview
Description
1-(4-Chlorophenyl)prop-2-en-1-yl diethyl phosphate is an organophosphate compound characterized by the presence of a chlorophenyl group attached to a prop-2-en-1-yl chain, which is further bonded to a diethyl phosphate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)prop-2-en-1-yl diethyl phosphate typically involves the reaction of 1-(4-chlorophenyl)prop-2-en-1-ol with diethyl phosphorochloridate. The reaction is carried out under anhydrous conditions, often using a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)prop-2-en-1-yl diethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphates with higher oxidation states, while reduction may produce alcohols or other reduced forms. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
1-(4-Chlorophenyl)prop-2-en-1-yl diethyl phosphate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphate compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of pesticides, flame retardants, and plasticizers.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)prop-2-en-1-yl diethyl phosphate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as acetylcholinesterase, leading to the accumulation of acetylcholine in the synaptic cleft and subsequent overstimulation of cholinergic receptors. This mechanism is similar to that of other organophosphate compounds and is the basis for its use as a pesticide.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)prop-2-en-1-yl methyl phosphate
- 1-(4-Chlorophenyl)prop-2-en-1-yl ethyl phosphate
- 1-(4-Chlorophenyl)prop-2-en-1-yl butyl phosphate
Uniqueness
1-(4-Chlorophenyl)prop-2-en-1-yl diethyl phosphate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
834905-14-5 |
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Molecular Formula |
C13H18ClO4P |
Molecular Weight |
304.70 g/mol |
IUPAC Name |
1-(4-chlorophenyl)prop-2-enyl diethyl phosphate |
InChI |
InChI=1S/C13H18ClO4P/c1-4-13(11-7-9-12(14)10-8-11)18-19(15,16-5-2)17-6-3/h4,7-10,13H,1,5-6H2,2-3H3 |
InChI Key |
VYYSSSAODLRACT-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC(C=C)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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